molecular formula C5H4Br2ClN3 B13077391 3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine

3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine

Cat. No.: B13077391
M. Wt: 301.36 g/mol
InChI Key: GTFHWIJFJZEMSM-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine: is a heterocyclic compound with the following chemical formula:

C5H4Br2ClN3\text{C}_5\text{H}_4\text{Br}_2\text{ClN}_3C5​H4​Br2​ClN3​

. It belongs to the pyrazine family and contains both bromine and chlorine substituents on the pyrazine ring. The compound’s molecular weight is approximately 301.37 g/mol .

Preparation Methods

Synthetic Routes:: The synthetic preparation of 3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine involves several steps. One common approach is the reaction of 6-chloropyrazine with N-methylamine, followed by bromination at positions 3 and 5. The detailed synthetic route would include specific reagents, solvents, and reaction conditions.

Industrial Production:: Industrial production methods for this compound may vary depending on the manufacturer. it typically involves large-scale synthesis using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield different derivatives of the compound.

    Substitution: The halogen atoms (bromine and chlorine) make it susceptible to substitution reactions.

Common Reagents and Conditions::

    Bromine: Used for bromination reactions.

    Chlorine: Used for chlorination reactions.

    Reduction agents: Such as hydrogen gas (H₂) or metal hydrides (e.g., LiAlH₄).

    Oxidizing agents: Like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Major Products:: The major products formed during these reactions would include various halogenated derivatives of the pyrazine ring.

Scientific Research Applications

Chemistry::

    Building Blocks: It serves as a building block for the synthesis of more complex molecules.

    Functional Groups: Researchers explore its reactivity to introduce specific functional groups.

Biology and Medicine::

    Pharmaceuticals: Investigated for potential drug development due to its structural features.

    Biological Activity: Studies assess its effects on biological systems.

Industry::

    Agrochemicals: Used in the development of pesticides and herbicides.

    Materials Science: Investigated for applications in materials and polymers.

Mechanism of Action

The exact mechanism by which 3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare it to related pyrazine derivatives to highlight its unique properties.

Remember that further research and scientific literature would provide more detailed insights into each aspect of this compound.

Biological Activity

3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine is a halogenated pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features suggest it may interact with various biological targets, making it a candidate for further pharmacological exploration.

  • Molecular Formula : C₅H₃Br₂ClN₂
  • Molecular Weight : 256.36 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The presence of bromine and chlorine atoms enhances its binding affinity, potentially leading to the inhibition or activation of various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.
  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, it may affect enzymes related to cancer cell proliferation or metabolic syndromes.
  • Anticancer Properties : Some studies indicate that this compound could induce apoptosis in cancer cells by targeting specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of Staphylococcus aureus,
Enzyme InhibitionModulates activity of metabolic enzymes ,
AnticancerInduces apoptosis in cancer cell lines ,

Case Study: Antimicrobial Effects

In a study evaluating the antimicrobial efficacy of various pyrazine derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study: Enzyme Interaction

Further investigations into the compound's interaction with specific enzymes revealed that it can inhibit the activity of certain kinases involved in cancer progression. In vitro assays showed that treatment with this compound resulted in decreased phosphorylation of target proteins, suggesting a mechanism for its anticancer effects.

Properties

Molecular Formula

C5H4Br2ClN3

Molecular Weight

301.36 g/mol

IUPAC Name

3,5-dibromo-6-chloro-N-methylpyrazin-2-amine

InChI

InChI=1S/C5H4Br2ClN3/c1-9-5-3(7)10-2(6)4(8)11-5/h1H3,(H,9,11)

InChI Key

GTFHWIJFJZEMSM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(C(=N1)Cl)Br)Br

Origin of Product

United States

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